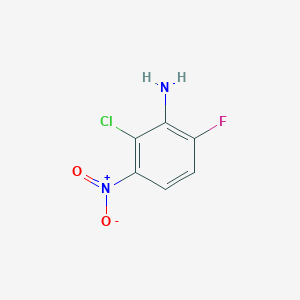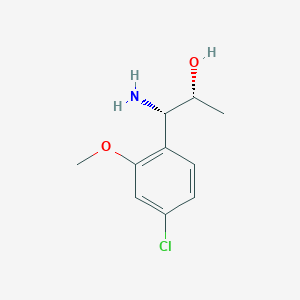
(S)-6,7-Dimethylchroman-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-6,7-Dimethylchroman-4-amine is a chiral compound belonging to the chroman family Chromans are known for their diverse biological activities and are often used as building blocks in pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6,7-Dimethylchroman-4-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable chroman derivative.
Chiral Resolution: The racemic mixture of 6,7-Dimethylchroman-4-amine is resolved into its enantiomers using chiral chromatography or enzymatic resolution.
Amine Introduction:
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-Scale Chiral Resolution: Utilizing high-performance liquid chromatography (HPLC) or other scalable chiral separation techniques.
Catalytic Methods: Employing chiral catalysts to selectively produce the (S)-enantiomer during the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-6,7-Dimethylchroman-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the amine group to other functional groups like alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted chroman derivatives, which can be further utilized in pharmaceutical synthesis.
Scientific Research Applications
(S)-6,7-Dimethylchroman-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and cardiovascular diseases.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-6,7-Dimethylchroman-4-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethylchroman-4-amine: The racemic mixture of the compound.
4-Amino-2,3-dimethylchroman: A structurally similar compound with different substitution patterns.
6,7-Dimethoxy-4-aminomethylchroman: Another chroman derivative with methoxy groups instead of methyl groups.
Uniqueness
(S)-6,7-Dimethylchroman-4-amine is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its racemic mixture or other similar compounds. This enantiomer-specific activity is crucial in medicinal chemistry, where the (S)-enantiomer may exhibit enhanced efficacy and reduced side effects.
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(4S)-6,7-dimethyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C11H15NO/c1-7-5-9-10(12)3-4-13-11(9)6-8(7)2/h5-6,10H,3-4,12H2,1-2H3/t10-/m0/s1 |
InChI Key |
HQBGQZIBZYVANH-JTQLQIEISA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1C)OCC[C@@H]2N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OCCC2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



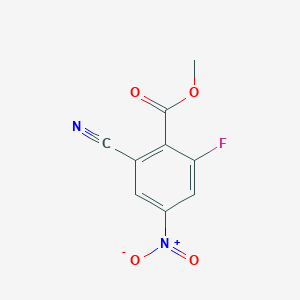
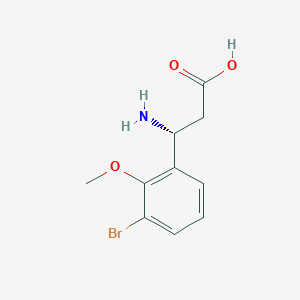
![2-Benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one](/img/structure/B13039002.png)
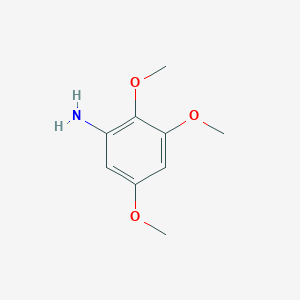
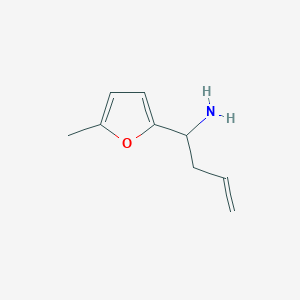
![5-Amino-1H-imidazo[4,5-b]pyridin-7(4H)-one dihydrochloride](/img/structure/B13039021.png)
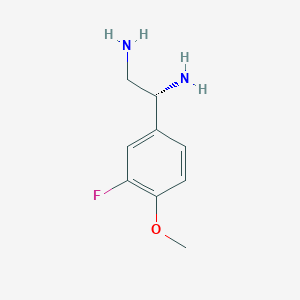
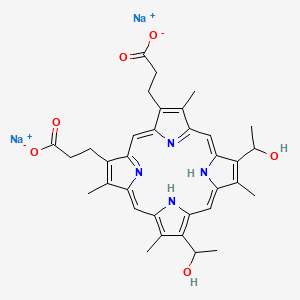

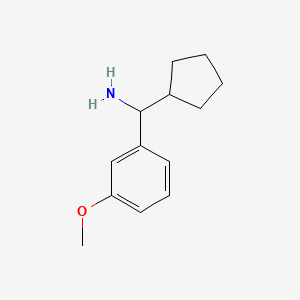
![7-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13039050.png)
